N-cyclohexyl-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide

CAS No.: 1021090-26-5

Cat. No.: VC7056580

Molecular Formula: C19H27FN2O3S

Molecular Weight: 382.49

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1021090-26-5 |

|---|---|

| Molecular Formula | C19H27FN2O3S |

| Molecular Weight | 382.49 |

| IUPAC Name | N-cyclohexyl-2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]acetamide |

| Standard InChI | InChI=1S/C19H27FN2O3S/c20-15-9-11-18(12-10-15)26(24,25)22-13-5-4-8-17(22)14-19(23)21-16-6-2-1-3-7-16/h9-12,16-17H,1-8,13-14H2,(H,21,23) |

| Standard InChI Key | OZLFDBLANXFTRG-UHFFFAOYSA-N |

| SMILES | C1CCC(CC1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)F |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Key Functional Groups

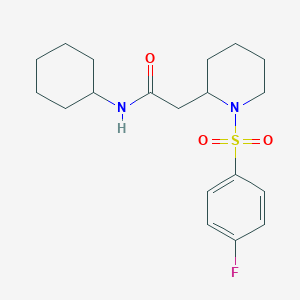

The compound’s structure integrates three critical moieties:

-

A piperidine ring substituted at the 1-position with a 4-fluorophenylsulfonyl group.

-

An acetamide side chain linked to the piperidine’s 2-position and terminated by an N-cyclohexyl group.

-

A 4-fluorophenylsulfonyl group, which introduces electronegative and steric effects.

These functional groups contribute to its potential interactions with biological targets. The sulfonyl group, for instance, enhances polarity and hydrogen-bonding capacity, while the fluorophenyl moiety improves metabolic stability and membrane permeability.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| CAS No. | 1021090-26-5 |

| Molecular Formula | C₁₉H₂₇FN₂O₃S |

| Molecular Weight | 382.49 g/mol |

| IUPAC Name | N-Cyclohexyl-2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]acetamide |

| SMILES | C1CCC(CC1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)F |

| InChI Key | OZLFDBLANXFTRG-UHFFFAOYSA-N |

Synthesis and Structural Modifications

Synthetic Pathways

The synthesis of N-cyclohexyl-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide involves multi-step organic reactions:

-

Piperidine Ring Formation: Cyclization of appropriate precursors (e.g., δ-amino alcohols) to yield the piperidine backbone.

-

Sulfonylation: Introduction of the 4-fluorophenylsulfonyl group via reaction with 4-fluorobenzenesulfonyl chloride under basic conditions.

-

Acetamide Coupling: Attachment of the cyclohexyl-acetamide side chain through nucleophilic acyl substitution or amide bond formation.

While exact reaction conditions and yields remain undisclosed in public records, analogous compounds (e.g., CID 3158860) suggest that catalytic hydrogenation or Mitsunobu reactions may optimize stereochemical outcomes.

Structural Analogues and Derivative Studies

Related compounds, such as N-cyclohexyl-1-(4-fluorophenyl)sulfonylpiperidine-3-carboxamide (CID 3158860), demonstrate the pharmacological versatility of fluorophenylsulfonyl-piperidine scaffolds. Modifications to the acetamide’s cyclohexyl group or piperidine substitution patterns have been shown to modulate target affinity and pharmacokinetic profiles .

Comparative Analysis with Related Compounds

N-Cyclohexyl-2-{4-[(4-Fluorophenyl)Methyl]Piperazin-1-yl}Acetamide (Y206-2394)

This analogue replaces the sulfonylated piperidine with a piperazine-benzyl group, resulting in:

-

Reduced hydrogen-bonding capacity (logP = 2.83 vs. ~2.8 for the target compound) .

-

Altered target selectivity, potentially favoring aminergic receptors over enzymatic targets .

Research Applications and Future Directions

Medicinal Chemistry Optimization

-

Bioisosteric Replacement: Substituting the sulfonyl group with phosphonate or carbonyl moieties could enhance potency against specific targets.

-

Stereochemical Studies: Enantioselective synthesis may reveal differential biological activities, as seen in chiral piperidine drugs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume